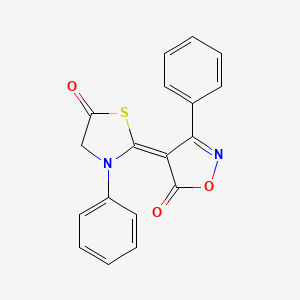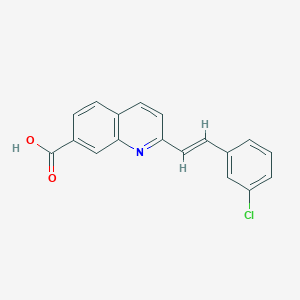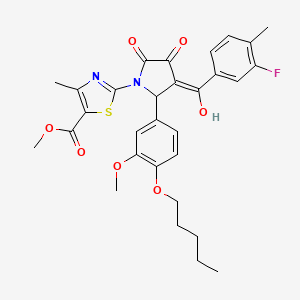![molecular formula C22H18N2O4 B12879643 Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a biquinoline core, which consists of two quinoline units connected at the 2 and 2’ positions, with dimethyl ester groups attached at the 4 and 4’ positions. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate typically involves the coupling of two quinoline units followed by esterification. One common method includes the use of transition metal-catalyzed reactions to form the biquinoline core. For instance, a palladium-catalyzed cross-coupling reaction can be employed to link two quinoline derivatives. Subsequent esterification with dimethyl carbonate under basic conditions yields the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dimethyl [2,2’-biquinoline]-4,4(1H)-diol.
Substitution: Halogenated or nitro-substituted biquinoline derivatives
Aplicaciones Científicas De Investigación
Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate finds applications in various scientific domains:
Mecanismo De Acción
The mechanism by which Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, leading to enhanced photophysical and catalytic activities .
In biological systems, the compound’s luminescent properties enable it to act as a probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is leveraged in imaging techniques to visualize cellular processes .
Comparación Con Compuestos Similares
2,2’-Biquinoline: Lacks the ester groups, making it less reactive in certain chemical reactions.
3,3’-Dimethyl-2,2’-biquinoline: Similar structure but with methyl groups at different positions, affecting its steric and electronic properties.
2,2’-Bipyridine: A simpler analog with two pyridine units, commonly used in coordination chemistry but with different binding affinities and photophysical properties.
Uniqueness: Dimethyl [2,2’-biquinoline]-4,4(1H)-dicarboxylate stands out due to its combination of a biquinoline core and ester functional groups, which confer unique reactivity and versatility in various applications. Its ability to form stable complexes with metals and its strong luminescence make it particularly valuable in both research and industrial settings .
Propiedades
Fórmula molecular |
C22H18N2O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
dimethyl 2-quinolin-2-yl-1H-quinoline-4,4-dicarboxylate |
InChI |
InChI=1S/C22H18N2O4/c1-27-20(25)22(21(26)28-2)13-19(24-17-10-6-4-8-15(17)22)18-12-11-14-7-3-5-9-16(14)23-18/h3-13,24H,1-2H3 |
Clave InChI |
NMUGMSNGCFXCLP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C=C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



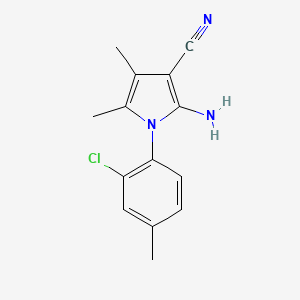

![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)

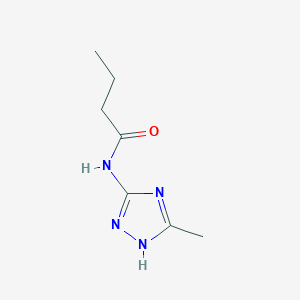

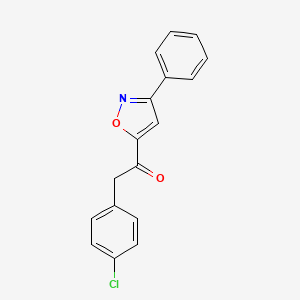
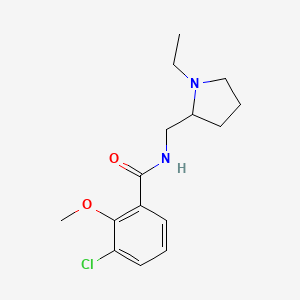

![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
